![molecular formula C22H17ClN2O3 B4834253 N-2-biphenylyl-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4834253.png)
N-2-biphenylyl-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Overview
Description
N-2-biphenylyl-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-2-biphenylyl-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. It has also been suggested that it may act by modulating the immune system.
Biochemical and Physiological Effects:
Studies have shown that N-2-biphenylyl-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide can have a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce the proliferation of cancer cells, and inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
N-2-biphenylyl-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic, which makes it suitable for in vitro and in vivo studies. However, its low solubility in water can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-2-biphenylyl-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. One area of interest is its potential use as a drug delivery system for the treatment of brain diseases. Another area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its chemical properties for specific applications.
In conclusion, N-2-biphenylyl-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a promising compound with potential applications in various fields. Its synthesis method is well-established, and its biochemical and physiological effects have been extensively studied. Further research is needed to fully understand its mechanism of action and to explore its potential applications in drug delivery and disease treatment.
Scientific Research Applications
N-2-biphenylyl-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(2-phenylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c23-16-10-11-20-19(12-16)25(22(27)14-28-20)13-21(26)24-18-9-5-4-8-17(18)15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRXVKXIADVYSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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